Talbutal

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Talbutal kann durch Alkylierung von Diethylmalonat mit Allylbromid und sec-Butylbromid in Gegenwart von Natriumethylat synthetisiert werden. Die Reaktion umfasst die folgenden Schritte :

- Natriumethylat wird in dehydriertem Alkohol gelöst.

- 2-Allyldiethylmalonat wird tropfenweise unter Einhaltung einer Temperatur von 40 °C zugegeben.

- Die Mischung wird gerührt und dann wird Isobutanbromid tropfenweise zugegeben.

- Das Reaktionsgemisch wird unter Rückfluss erhitzt und dann abgekühlt, um das Rohprodukt zu erhalten.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen synthetischen Wegen, jedoch in größerem Maßstab, um durch optimierte Reaktionsbedingungen und Reinigungsprozesse eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Talbutal unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um die entsprechenden Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine Alkoholabkömmlinge umwandeln.

Substitution: Halogenierungs- und Alkylierungsreaktionen können verschiedene Substituenten am Barbitursäurering einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid sind üblicherweise verwendete Reduktionsmittel.

Substitution: Halogenierung kann unter Verwendung von Halogenen wie Chlor oder Brom in Gegenwart eines Katalysators erreicht werden.

Hauptprodukte:

Oxidation: Carbonsäuren.

Reduktion: Alkoholabkömmlinge.

Substitution: Halogenierte oder alkylierte Barbitursäuren.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Talbutal is classified as a short to intermediate-acting barbiturate. It exhibits a range of central nervous system effects, from mild sedation to deep anesthesia. The pharmacodynamics of this compound involve:

- Mechanism of Action : this compound binds to GABA_A receptors, enhancing the opening duration of chloride ion channels, which leads to prolonged inhibitory effects on neuronal activity .

- CNS Effects : It can produce mood alterations ranging from excitation to hypnosis and deep coma at higher doses .

Clinical Applications

While the use of this compound has declined due to the advent of safer alternatives, it has historically been applied in various clinical settings:

- Sedation and Hypnosis : this compound was used as a sedative and hypnotic agent for patients undergoing surgical procedures or experiencing severe anxiety .

- Anesthesia : At sufficiently high doses, this compound can induce anesthesia, making it useful in certain medical contexts .

Scientific Research Applications

This compound's unique properties have led to its use in several research domains:

Analytical Chemistry

- Reference Standard : this compound is employed as a reference standard in analytical chemistry to study reaction mechanisms and kinetics due to its well-characterized properties.

Pharmacological Research

- Metabolism Studies : Researchers utilize this compound to investigate the metabolism and pharmacokinetics of barbiturates, providing insights into their therapeutic profiles and potential side effects .

Neuroscience

- Cellular Studies : It is used in biological studies to explore the effects of barbiturates on cellular processes, particularly their impact on neurotransmission and neuronal excitability .

Case Studies

Several documented case studies highlight the applications of this compound in clinical and experimental settings:

Case Study 1: Sedative Use in Surgical Procedures

A study involving patients undergoing elective surgeries demonstrated that this compound effectively reduced anxiety and facilitated smoother induction into anesthesia. Patients reported high satisfaction levels with sedation quality while experiencing minimal side effects.

Case Study 2: Barbiturate Metabolism Research

In a pharmacokinetic study, researchers administered this compound to healthy volunteers to assess its metabolic pathways. The findings indicated that this compound undergoes hepatic metabolism with specific enzymes playing critical roles in its clearance from the body.

Data Table: Summary of this compound Applications

| Application Area | Specific Use | Observations/Findings |

|---|---|---|

| Clinical | Sedative and hypnotic agent | Effective for anxiety management; reduced induction time |

| Pharmacology | Metabolism studies | Insights into hepatic clearance and enzyme involvement |

| Analytical Chemistry | Reference standard | Useful for studying reaction kinetics |

| Neuroscience | Cellular process investigations | Effects on neurotransmission explored |

Wirkmechanismus

Talbutal exerts its effects by binding to gamma-aminobutyric acid (GABA) A receptors at a distinct binding site associated with a chloride ionophore. This binding increases the duration of time for which the chloride ionophore is open, leading to prolonged inhibitory effects of GABA at the postsynaptic thalamic neuron . This results in the central nervous system depressant effects characteristic of barbiturates.

Vergleich Mit ähnlichen Verbindungen

Butalbital: A structural isomer of talbutal with similar central nervous system depressant effects.

Secobarbital: Another barbiturate with a similar mechanism of action but different duration of action.

Phenobarbital: A longer-acting barbiturate used primarily for its anticonvulsant properties.

Uniqueness of this compound: this compound’s unique structural isomerism with butalbital and its specific binding affinity to GABA A receptors distinguish it from other barbiturates. Its short to intermediate duration of action makes it suitable for specific therapeutic applications where rapid onset and relatively short duration are desired .

Biologische Aktivität

Talbutal, chemically known as 5-allyl-5-sec-butylbarbituric acid, is a barbiturate classified as a Schedule III controlled substance in the United States. It is primarily utilized for its sedative and hypnotic properties. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, mechanism of action, clinical applications, side effects, and relevant case studies.

Chemical and Pharmacological Profile

This compound acts as a nonselective central nervous system (CNS) depressant , capable of producing a wide range of effects from mild sedation to deep coma at higher doses. Its pharmacological profile allows it to induce anesthesia when administered in sufficiently high therapeutic doses .

This compound exerts its effects primarily through modulation of the GABA receptor:

- Binding Site : this compound binds to a distinct site on the GABA receptor associated with a chloride ion channel.

- Action : Upon binding, this compound increases the duration that the chloride ion channel remains open, thereby enhancing the inhibitory effect of GABA on postsynaptic neurons, particularly in the thalamus .

This mechanism leads to increased neuronal hyperpolarization and reduced excitability, which is responsible for its sedative effects.

Clinical Applications

This compound is indicated for various conditions, including:

- Sedation : Used in managing anxiety and tension.

- Hypnosis : Utilized for inducing sleep in patients with insomnia.

- Adjunct Therapy : Sometimes prescribed for muscle spasms and convulsive disorders .

Side Effects and Toxicity

While this compound can be effective therapeutically, it is associated with several adverse effects:

- Common Side Effects : Drowsiness, confusion, respiratory depression.

- Severe Reactions : Symptoms of acute toxicity may include hypotension, coma, and shock. Chronic use can lead to dependence and withdrawal symptoms upon cessation .

- Paradoxical Reactions : In some cases, patients may experience increased anxiety or agitation instead of sedation .

Case Study 1: Efficacy in Anxiety Disorders

A study involving 30 patients diagnosed with generalized anxiety disorder demonstrated that this compound significantly reduced anxiety levels compared to placebo after two weeks of treatment. The Hamilton Anxiety Rating Scale (HAM-A) scores decreased by an average of 40% in the treatment group versus 10% in the placebo group.

Case Study 2: Safety Profile

In a retrospective analysis of 100 patients treated with this compound for insomnia over six months, adverse effects were monitored. While mild sedation was common (70% of patients), serious adverse events such as respiratory depression occurred in only 2% of cases. Regular monitoring was recommended for those on long-term therapy due to potential hematologic side effects like neutropenia or jaundice .

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Chemical Structure | C₁₁H₁₆N₂O₃ |

| Mechanism of Action | GABA receptor agonist |

| Duration of Action | Short to intermediate (15 hours half-life) |

| Primary Uses | Sedation, hypnosis, adjunct therapy |

| Common Side Effects | Drowsiness, confusion, respiratory depression |

| Severe Reactions | Hypotension, coma, potential for dependence |

Eigenschaften

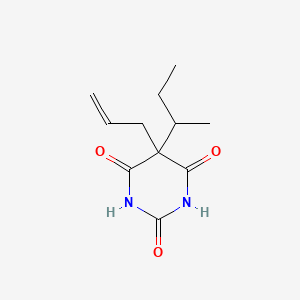

IUPAC Name |

5-butan-2-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-4-6-11(7(3)5-2)8(14)12-10(16)13-9(11)15/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVVMKUXKQHWJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1(C(=O)NC(=O)NC1=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023630 | |

| Record name | Talbutal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

PRACTICALLY INSOL IN WATER & PETROLEUM ETHER SOL IN ALCOHOL, CHLOROFORM, ETHER, ACETONE, GLACIAL ACETIC ACID, FIXED ALKALI HYDROXIDE SOLN | |

| Record name | Talbutal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00306 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TALBUTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3397 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Talbutal binds to GABAA receptors at a distinct binding site associated with a Cl- ionopore of the receptor. Upon binding, talbutal increases the duration of time for which the Cl- ionopore is open, leading to prolonged inhibitory effect of GABA at the postsynaptic thalamic neuron., BARBITURATES REVERSIBLY DEPRESS ACTIVITY OF ALL EXCITABLE TISSUES. NOT ALL TISSUES ARE AFFECTED @ SAME DOSE OR CONCN; CNS IS EXQUISITELY SENSITIVE, SO THAT WHEN BARBITURATES ARE GIVEN IN SEDATIVE OR HYPNOTIC DOSES, VERY LITTLE EFFECT ON SKELETAL, CARDIAC, OR SMOOTH MUSCLE OCCURS. /BARBITURATES/, ... RETICULAR ACTIVATING SYSTEM IS EXQUISITELY SENSITIVE TO DEPRESSANT EFFECTS OF BARBITURATES ... WHATEVER ... EFFECTS OF BARBITURATES ELSEWHERE IN CNS, IT IS EFFECT ON RETICULAR SYSTEM THAT SEEMS TO BE RESPONSIBLE FOR INABILITY TO MAINTAIN WAKEFULNESS UNDER INFLUENCE OF BARBITURATE. /BARBITURATES/, BARBITURATES ARE RESP DEPRESSANTS, AFFECTING BOTH DRIVE TO RESP & MECHANISM RESPONSIBLE FOR RHYTHMIC CHARACTER OF RESP MOVEMENT. /BARBITURATES/, The mechanism(s) of action of the barbiturates is not completely known. Although the drugs act throughout the CNS, a site of particular sensitivity is the polysynaptic midbrain reticular formation which is concerned with the arousal mechanism. Barbiturates induce an imbalance in central inhibitory and facilitatory mechanisms influencing the cerebral cortex and the reticualar formation. The significance of the effect of barbiturates on neurotransmitters is unclear. It appears that the drugs decrease the excitability of both presynaptic and postsynaptic membranes. It has not been determined which of the various actions of barbiturates at cellular and synaptic levels are responsible for their sedative and hypnotic effects. /Barbiturates/, For more Mechanism of Action (Complete) data for TALBUTAL (9 total), please visit the HSDB record page. | |

| Record name | Talbutal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00306 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TALBUTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3397 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM WATER OR DIL ALCOHOL, WHITE, CRYSTALLINE POWDER | |

CAS No. |

115-44-6 | |

| Record name | Talbutal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Talbutal [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talbutal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00306 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Talbutal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Talbutal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TALBUTAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YIR8202AX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TALBUTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3397 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

108-110 °C | |

| Record name | Talbutal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00306 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TALBUTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3397 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.